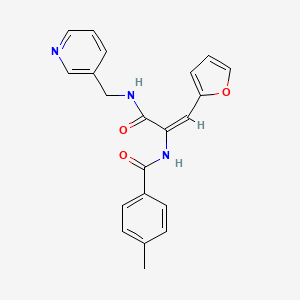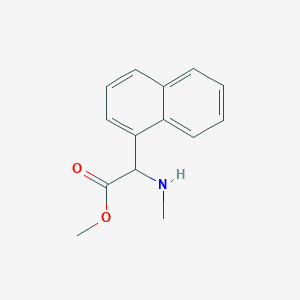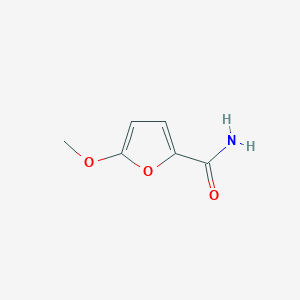
1,1-Cyclobutanedicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclobutanedicarbonyl dichloride is an organic compound with the molecular formula C₆H₆Cl₂O₂ and a molecular weight of 181.01 g/mol . It is characterized by a cyclobutane ring substituted with two carbonyl chloride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclobutanedicarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Pyridine and other bases are often employed to catalyze these reactions.
Major Products:
Cyclobutanedicarboxylic Acid: Formed through hydrolysis.
Substituted Cyclobutanedicarboxylates: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Cyclobutanedicarbonyl dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanedicarboxylic Acid: Similar in structure but lacks the reactive chloride groups.
Cyclopropanedicarbonyl Dichloride: A smaller ring structure with similar reactivity.
Cyclohexanedicarbonyl Dichloride: A larger ring structure with different chemical properties.
Uniqueness: 1,1-Cyclobutanedicarbonyl dichloride is unique due to its combination of a cyclobutane ring and two reactive carbonyl chloride groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical syntheses .
Eigenschaften
CAS-Nummer |
51816-01-4 |
|---|---|
Molekularformel |
C6H6Cl2O2 |
Molekulargewicht |
181.01 g/mol |
IUPAC-Name |
cyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2 |
InChI-Schlüssel |
LXLCHRQXLFIZNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
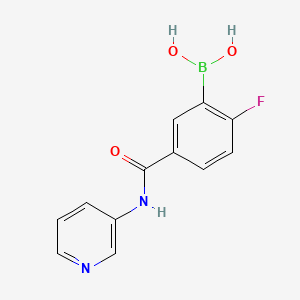
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)


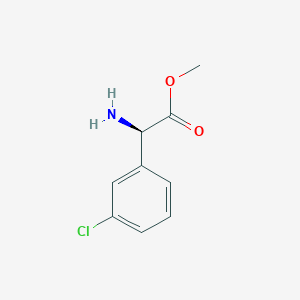
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)


